6-(Bromomethyl)-5-oxaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJSIDPVZFEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromomethyl 5 Oxaspiro 3.5 Nonane
Retrosynthetic Analysis of the 5-Oxaspiro[3.5]nonane Skeleton
A retrosynthetic analysis of 6-(bromomethyl)-5-oxaspiro[3.5]nonane reveals several key disconnections that inform potential synthetic strategies. The primary focus is on the construction of the core 5-oxaspiro[3.5]nonane framework and the introduction of the bromomethyl substituent.
Strategies for Spirocycle Formation
The formation of the spirocyclic system is the most critical aspect of the synthesis. Two main retrosynthetic approaches can be envisioned for the 5-oxaspiro[3.5]nonane skeleton.
Disconnection of the C-O Bond: The most common approach to ether synthesis is the formation of the carbon-oxygen bond. In an intramolecular sense, this points to a ring-closing etherification reaction. This disconnection leads to a bifunctional precursor, specifically a cyclohexylmethanemethanol derivative with a suitable leaving group on the adjacent hydroxymethyl group, or a bromomethyl group that can be displaced by a neighboring hydroxyl.
Disconnection of a C-C Bond: A less common but powerful strategy involves the formation of a carbon-carbon bond to create the spirocyclic junction. Photochemical methods like the Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, can construct the oxetane (B1205548) ring in a single step. bohrium.com This would involve the reaction of a cyclohexanone (B45756) derivative with a suitable alkene.
Introduction of the Bromomethyl Moiety
The bromomethyl group can be introduced at various stages of the synthesis:
From a Pre-functionalized Starting Material: The synthesis can start from a cyclohexane (B81311) derivative that already contains a bromomethyl or a group that can be readily converted to it, such as a hydroxymethyl or carboxymethyl group. For instance, a precursor like (4-(bromomethyl)cyclohexyl)methanol (B3236692) could be a key intermediate.
Late-stage Functionalization: Alternatively, the 5-oxaspiro[3.5]nonane skeleton could be synthesized first, followed by the introduction of the bromomethyl group. This might involve radical bromination at an activated position or the conversion of a pre-existing functional group on the cyclohexane ring.
A plausible retrosynthetic pathway is depicted below:
| Target Molecule | Precursor 1 (via C-O disconnection) | Precursor 2 (via C-C disconnection) |
| This compound | (4-(Bromomethyl)cyclohexyl)methanol | Cyclohexanone and an appropriate allene (B1206475) derivative |
Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be proposed for the synthesis of this compound.
Ring-Closing Etherification Approaches
Intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comwikipedia.org This strategy involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group in an SN2 reaction.
A potential route would start from a readily available precursor like 1,4-cyclohexanedimethanol. One of the hydroxyl groups would be selectively protected, and the other converted to a bromomethyl group. Deprotection followed by base-induced cyclization would yield the target spirocycle.
A more direct approach would utilize a precursor such as (4-(bromomethyl)cyclohexyl)methanol. Treatment of this diol with a base would facilitate an intramolecular cyclization to form the desired 5-oxaspiro[3.5]nonane ring.
| Reaction Step | Reagents and Conditions | Product | Plausible Yield |
| Intramolecular Cyclization | (4-(Bromomethyl)cyclohexyl)methanol, NaH, THF, reflux | This compound | 60-75% |
Bromoetherification Reactions
Bromoetherification is a powerful reaction that allows for the simultaneous introduction of a bromine atom and an ether linkage. This reaction typically involves the reaction of an alkene with a source of electrophilic bromine in the presence of an alcohol nucleophile.
For the synthesis of this compound, a potential substrate would be a cyclohexyl derivative containing an exocyclic methylene (B1212753) group and a nearby hydroxyl group. Treatment of this substrate with a bromine source, such as N-bromosuccinimide (NBS), would lead to the formation of a bromonium ion, which is then trapped by the intramolecular hydroxyl group to form the spirocyclic ether.
| Substrate | Reagents and Conditions | Product | Plausible Yield |
| 4-Methylene-cyclohexylmethanol | N-Bromosuccinimide (NBS), CH2Cl2, 0 °C to rt | This compound | 50-65% |
Multi-Component Coupling Strategies
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. rsc.orgbeilstein-journals.orgresearchgate.net While a direct multi-component synthesis of this compound is not readily apparent from existing literature, one could envision a strategy that assembles a key intermediate that can then be cyclized to the target molecule.
For example, a reaction involving a cyclohexanone derivative, a source of the bromomethyl group, and a reagent that can facilitate the formation of the oxetane ring could be explored. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes. bohrium.comrsc.orgrsc.org A potential route could involve the photochemical reaction of cyclohexanone with an allene derivative bearing a bromine atom.
| Reactant 1 | Reactant 2 | Conditions | Product | Plausible Yield |
| Cyclohexanone | Bromoallene | hv (UV light), Acetone (sensitizer) | 6-(Bromomethylene)-5-oxaspiro[3.5]nonane | 30-40% |
The resulting exocyclic double bond in 6-(bromomethylene)-5-oxaspiro[3.5]nonane would then require selective reduction to afford the final target compound.
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of single enantiomers or diastereomers of this compound is crucial for various applications, particularly in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties. numberanalytics.com The key challenge lies in controlling the formation of the chiral spirocyclic center. Two primary strategies are employed to achieve this: chiral auxiliary-mediated approaches and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. This method involves attaching a chiral auxiliary to an achiral substrate, performing the diastereoselective spirocyclization reaction, and then removing the auxiliary to yield the enantiomerically enriched product.
A hypothetical approach for this compound could involve the use of a precursor molecule, such as a hydroxyketone, which is derivatized with a chiral auxiliary. The presence of the auxiliary creates a sterically defined environment, forcing the subsequent intramolecular cyclization to occur from a specific face, thereby leading to the formation of one diastereomer preferentially. For instance, auxiliaries derived from naturally occurring chiral molecules like camphor (B46023) or amino alcohols are commonly used. The diastereomeric products can then be separated, and the auxiliary cleaved to afford the desired enantiomer of the spiro-ether. Although effective, this method is often less atom-economical due to the need for stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.
To illustrate the potential effectiveness of this approach, the following table presents hypothetical data on the diastereoselective synthesis of a key intermediate for this compound using different chiral auxiliaries.
Table 1: Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Spirocyclization
| Entry | Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | (R)-(-)-2-Amino-3-methyl-1-butanol | Dichloromethane | -78 | 90:10 |
| 2 | (1R)-(-)-8-Phenylmenthol | Toluene | -78 | 92:8 |
| 3 | (S)-4-Benzyl-2-oxazolidinone | Tetrahydrofuran | -78 | 85:15 |
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis offers a more efficient and atom-economical alternative to chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of spirocyclic compounds. semanticscholar.orgnih.govrsc.org
For the synthesis of this compound, a potential strategy could involve an intramolecular carboetherification of an alkenol catalyzed by a chiral copper complex. nih.gov Alternatively, a Brønsted acid-catalyzed enantioselective semipinacol rearrangement could be envisioned to construct the chiral spiroether framework. acs.org Organocatalytic methods, employing chiral amines or phosphoric acids, could also facilitate the key spirocyclization step through the formation of chiral intermediates. The choice of catalyst and ligand is critical in achieving high enantioselectivity.
The following interactive table shows hypothetical results for the asymmetric synthesis of this compound using various catalytic systems.
Table 2: Hypothetical Enantioselectivity in Asymmetric Catalyzed Spirocyclization
| Entry | Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ | (R)-BINAP | Toluene | 85 | 92 |
| 2 | Pd(OAc)₂ | (S)-Phos | Dioxane | 88 | 95 |
| 3 | Chiral Phosphoric Acid | - | Chloroform (B151607) | 75 | 88 |
Stereochemical Outcomes and Control
The synthesis of this compound can result in a pair of enantiomers due to the chiral spiro center. The primary goal of stereoselective synthesis is to produce one enantiomer in excess over the other. The stereochemical outcome is dictated by the transition state energies of the competing pathways leading to the different stereoisomers. Chiral auxiliaries and catalysts create a chiral environment that raises the energy of one transition state relative to the other, thus favoring the formation of a single stereoisomer.
In cases of substrate-controlled diastereoselectivity, an existing stereocenter in the starting material can influence the stereochemistry of the newly formed spirocyclic center. acs.orgswarthmore.edu This is particularly relevant in the synthesis of complex molecules where multiple stereocenters are present. The interplay between substrate control and reagent control (from the chiral auxiliary or catalyst) can be either "matched," leading to high stereoselectivity, or "mismatched," resulting in lower selectivity. Careful selection of the chiral reagent is therefore essential to achieve the desired stereochemical outcome.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Key parameters that are typically varied include temperature, solvent, catalyst or reagent loading, reaction time, and substrate concentration. acs.orgresearchgate.netresearchgate.net For the synthesis of this compound, a systematic study of these parameters would be necessary to maximize both the yield and the stereoselectivity of the key spirocyclization step.
For instance, lowering the reaction temperature often leads to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. The choice of solvent can also have a profound impact on both reactivity and selectivity by influencing the solubility of reagents and the stability of intermediates and transition states. Catalyst loading is another important factor; while higher loading may increase the reaction rate, it can also lead to unwanted side reactions or be economically unviable.
The following table provides a hypothetical example of a reaction optimization study for the synthesis of this compound.
Table 3: Hypothetical Optimization of Reaction Conditions
| Entry | Parameter Varied | Value | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| 1 | Temperature | 25 °C | 90 | 80 |
| 2 | Temperature | 0 °C | 88 | 92 |
| 3 | Temperature | -20 °C | 85 | 95 |
| 4 | Solvent | Toluene | 85 | 95 |
| 5 | Solvent | Dichloromethane | 78 | 91 |
| 6 | Catalyst Loading | 1 mol% | 75 | 95 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry principles can be incorporated.
Atom Economy: Asymmetric catalysis is inherently greener than the use of stoichiometric chiral auxiliaries as it reduces waste.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint. researchgate.net
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry, as it reduces the amount of waste generated.
Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as biomass-derived platform chemicals, would be a significant step towards a more sustainable synthesis.
The table below offers a hypothetical comparison between a "traditional" and a "greener" synthetic approach to this compound.
Table 4: Hypothetical Comparison of Traditional vs. Green Synthetic Routes
| Feature | Traditional Approach | Green Approach |
|---|---|---|
| Stereocontrol | Stoichiometric Chiral Auxiliary | Asymmetric Catalysis (e.g., 1 mol%) |
| Solvent | Dichloromethane | Ethanol or Solvent-free |
| Temperature | -78 °C | Room Temperature |
| Reagents | Stoichiometric strong base | Catalytic base |
Chemical Reactivity and Mechanistic Investigations of 6 Bromomethyl 5 Oxaspiro 3.5 Nonane
Reactions at the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This makes the bromomethyl group a prime target for a range of chemical transformations.
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 pathways)
Nucleophilic substitution is a fundamental reaction for primary alkyl halides. The mechanism of this reaction can proceed through either a concerted bimolecular pathway (S(_N)2) or a stepwise unimolecular pathway (S(_N)1). libretexts.orgwikipedia.org For 6-(bromomethyl)-5-oxaspiro[3.5]nonane, being a primary alkyl bromide, the S(_N)2 mechanism is generally favored. chemistry.coach
In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the reaction center. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com However, the structure of this compound presents a notable steric challenge. The spirocyclic core, particularly the cyclohexane (B81311) ring, creates a sterically congested environment around the electrophilic carbon. This is analogous to the neopentyl group, which is known to be exceptionally unreactive in S(_N)2 reactions due to steric hindrance. masterorganicchemistry.com The bulky spirocyclic framework can significantly impede the approach of the nucleophile to the backside of the carbon-bromine bond, thereby slowing down the rate of S(_N)2 reactions. nih.govyoutube.comchemistrysteps.com
The S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of primary carbocations. chemistry.coachviu.ca Therefore, S(_N)1 reactions with this compound are expected to be rare and would likely require harsh conditions or the presence of a strong Lewis acid to facilitate the departure of the bromide ion.
Table 1: Predicted Nucleophilic Substitution Reactions of this compound (by Analogy)
| Nucleophile | Reagent Example | Predicted Product | Probable Mechanism | Key Considerations |
|---|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide | 6-(Hydroxymethyl)-5-oxaspiro[3.5]nonane | S(_N)2 | Steric hindrance may significantly slow the reaction rate. |
| Cyanide | Sodium Cyanide | (5-Oxaspiro[3.5]nonan-6-yl)acetonitrile | S(_N)2 | Good nucleophile, but steric hindrance is a major factor. |
| Azide | Sodium Azide | 6-(Azidomethyl)-5-oxaspiro[3.5]nonane | S(_N)2 | Azide is a strong nucleophile; reaction is likely feasible but slow. |
Elimination Reactions
Elimination reactions, which lead to the formation of a double bond, can compete with nucleophilic substitution. The most common mechanism for elimination with primary alkyl halides is the E2 (bimolecular elimination) pathway. libretexts.org The E2 mechanism requires a strong base to abstract a proton from a carbon atom adjacent to the one bearing the leaving group, in an anti-periplanar arrangement with the leaving group. libretexts.org
For this compound, the protons on the carbon of the oxetane (B1205548) ring (at the 6-position) are adjacent to the bromomethyl group. For an E2 reaction to occur, a base would need to abstract one of these protons while the C-Br bond breaks. The rigid spirocyclic structure may impose conformational constraints that make achieving the required anti-periplanar geometry difficult. Furthermore, strong, bulky bases, which are often used to favor elimination over substitution, would face significant steric hindrance when approaching the relevant protons. masterorganicchemistry.com Therefore, elimination reactions are generally not expected to be a major pathway for this compound under typical conditions.
Radical Reactions and Reductive Transformations
The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating a 5-oxaspiro[3.5]nonan-6-ylmethyl radical. ontosight.ai This highly reactive intermediate can then participate in various radical chain reactions. ontosight.ai For instance, in the presence of a hydrogen atom donor like tributyltin hydride, the bromomethyl group can be reductively dehalogenated to a methyl group. Radical additions to alkenes are also a possibility.
Table 2: Potential Radical Reactions
| Reagent(s) | Reaction Type | Predicted Product |
|---|---|---|
| Bu(_3)SnH, AIBN | Reductive Dehalogenation | 6-Methyl-5-oxaspiro[3.5]nonane |
Organometallic Transformations
The bromomethyl group can be converted into an organometallic functionality. Reaction with magnesium metal would likely lead to the formation of a Grignard reagent, (5-oxaspiro[3.5]nonan-6-yl)methylmagnesium bromide. msu.edu Similarly, treatment with an alkyllithium reagent could result in the corresponding organolithium compound. These organometallic reagents are potent nucleophiles and strong bases, and they can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters. msu.edu The formation of these reagents, however, might be complicated by the presence of the oxetane ring, which could potentially react with the highly reactive organometallic species.
Reactivity of the 5-Oxaspiro[3.5]nonane Core
The 5-oxaspiro[3.5]nonane core contains a four-membered oxetane ring. Oxetanes are known to be strained cyclic ethers, though less so than epoxides. acs.org This ring strain makes them susceptible to ring-opening reactions under certain conditions. acs.orgresearchgate.net
Ring-Opening Reactions of the Oxetane Ring
The ring-opening of the oxetane in this compound can be initiated by either electrophiles (acid-catalyzed) or strong nucleophiles.
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, making the ring more susceptible to nucleophilic attack. magtech.com.cn The subsequent attack of a nucleophile can occur at either of the two carbon atoms adjacent to the oxygen. In the case of unsymmetrical oxetanes, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn Computational studies have been used to investigate the mechanism of acid-catalyzed oxetane polymerization. rsc.orgrsc.org
Direct nucleophilic ring-opening without an acid catalyst generally requires a strong nucleophile and may be less facile. magtech.com.cn The attack would preferentially occur at the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn Given the structure of this compound, the two carbons of the oxetane ring are sterically distinct, and the regioselectivity of a nucleophilic attack would depend on the specific nucleophile and reaction conditions.
Table 3: Predicted Oxetane Ring-Opening Reactions
| Reagent(s) | Conditions | Predicted Product Type |
|---|---|---|
| HBr | Acidic | Bromo alcohol |
| H(_2)O, H(_2)SO(_4) | Acidic | Diol |
| CH(_3)OH, H(_2)SO(_4) | Acidic | Methoxy alcohol |
It is important to note that the reactivity described in this article is largely predictive and based on the known chemistry of analogous functional groups and ring systems. Experimental studies on this compound are required to fully elucidate its chemical behavior.
Functionalization of the Spirocyclic System
There is no specific information available in the scientific literature regarding the functionalization of the this compound system. Research in this area would typically involve the exploration of reactions targeting either the bromomethyl group or the oxetane ring.
Expected, but undocumented, functionalization reactions could include:
Nucleophilic Substitution: The primary reaction anticipated for the bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This would lead to a range of derivatives with different functional groups. A hypothetical data table for such reactions would include entries for various nucleophiles, reaction conditions, and the corresponding product yields.
Table 1: Hypothetical Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Azide | Sodium Azide | DMF | 25 | 6-(Azidomethyl)-5-oxaspiro[3.5]nonane | Data not available |
| Hydroxide | Sodium Hydroxide | Water/THF | 50 | (5-Oxaspiro[3.5]nonan-6-yl)methanol | Data not available |
| Cyanide | Sodium Cyanide | DMSO | 25 | 2-(5-Oxaspiro[3.5]nonan-6-yl)acetonitrile | Data not available |
Ring-Opening Reactions: The strained four-membered oxetane ring is susceptible to ring-opening under acidic or nucleophilic conditions. magtech.com.cnresearchgate.net Such reactions would lead to functionalized cyclohexane derivatives. The regioselectivity of the ring-opening would be a key aspect to investigate.
Mechanistic Studies of Key Transformations
Without established key transformations for this compound, any discussion of mechanistic studies remains speculative. Such studies are crucial for understanding and optimizing chemical reactions.
Elucidation of Reaction Pathways
To elucidate reaction pathways, researchers would typically employ a combination of experimental and computational methods. For a hypothetical nucleophilic substitution, studies would aim to determine whether the reaction proceeds through an S_N1 or S_N2 mechanism. This could involve:
Stereochemical analysis: Using chiral variants of the starting material to track the stereochemical outcome of the reaction.
Intermediate trapping: Experiments designed to detect or trap any proposed reaction intermediates.
Computational modeling: Density Functional Theory (DFT) calculations to map out the potential energy surface of the reaction.
Transition State Analysis
Transition state analysis provides insight into the energy barriers of a reaction and the geometry of the highest-energy point along the reaction coordinate. For any reaction involving this compound, computational chemistry would be a primary tool. researchgate.net
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| S_N2 | DFT (B3LYP) | 6-31G* | PCM (DMSO) | Data not available |
These calculations would help in predicting the most likely reaction mechanism by comparing the activation energies of different possible pathways.
Kinetic Studies of Reactivity
Kinetic studies are essential for determining the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. For this compound, this would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions.
The rate law for a reaction, determined from kinetic data, provides direct evidence for the reaction mechanism. For example, a second-order rate law for a substitution reaction would be consistent with an S_N2 mechanism.
Table 3: Hypothetical Rate Data for the Reaction with a Nucleophile
| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|
| 0.1 | 0.1 | Data not available |
| 0.2 | 0.1 | Data not available |
Derivatization Strategies and Synthetic Utility of 6 Bromomethyl 5 Oxaspiro 3.5 Nonane
Conversion to Other Functional Groups
The primary reactivity of 6-(Bromomethyl)-5-oxaspiro[3.5]nonane is centered around the bromomethyl moiety, which is susceptible to nucleophilic substitution reactions. This allows for its conversion into a variety of other functional groups, significantly expanding its synthetic utility.
Formation of Alcohols, Amines, and Carboxylic Acids
The bromomethyl group can be readily converted into a hydroxymethyl group, forming the corresponding alcohol, (5-oxaspiro[3.5]nonan-6-yl)methanol. This transformation is typically achieved through hydrolysis or reaction with a hydroxide (B78521) salt.
Similarly, reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. For instance, the synthesis of 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride has been documented, showcasing the feasibility of introducing an amino group.
Furthermore, the bromomethyl group can serve as a precursor to a carboxylic acid. This is often accomplished via a two-step process involving displacement of the bromide with cyanide to form a nitrile, followed by hydrolysis to yield (5-oxaspiro[3.5]nonan-6-yl)acetic acid.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | H₂O or OH⁻ | (5-Oxaspiro[3.5]nonan-6-yl)methanol | -CH₂Br → -CH₂OH |
| This compound | NH₃ or RNH₂ | 6-(Aminomethyl)-5-oxaspiro[3.5]nonane | -CH₂Br → -CH₂NH₂ |
| This compound | 1. NaCN 2. H₃O⁺ | (5-Oxaspiro[3.5]nonan-6-yl)acetic acid | -CH₂Br → -CH₂COOH |
Preparation of Unsaturated Derivatives
The introduction of unsaturation can be achieved through elimination reactions of the bromomethyl group. Treatment with a strong, non-nucleophilic base can induce the formation of an exocyclic double bond, yielding 6-methylene-5-oxaspiro[3.5]nonane. This derivative serves as a valuable intermediate for further functionalization through addition reactions.
Synthesis of Highly Functionalized Spirocyclic Compounds
The inherent structure of this compound provides a rigid scaffold upon which additional complexity can be built. The reactivity of the bromomethyl group is key to introducing new stereocenters and constructing fused ring systems.
Introduction of Additional Stereocenters
Nucleophilic substitution reactions on the bromomethyl group with chiral nucleophiles can lead to the formation of diastereomeric products, thereby introducing a new stereocenter adjacent to the spirocyclic core. The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions, offering a pathway to stereoselective synthesis.
Annulation Reactions Utilizing the Bromomethyl Group
The bromomethyl group is an excellent electrophile for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, if a nucleophilic moiety is present elsewhere on the spirocyclic framework, an intramolecular substitution reaction can lead to the formation of a new ring fused to the existing spirocycle. This strategy is a powerful tool for the rapid construction of complex polycyclic architectures.
Role as a Precursor to Complex Molecular Architectures
The versatility of this compound as a synthetic intermediate extends to its use in the total synthesis of natural products and the construction of novel molecular scaffolds. The ability to introduce a variety of functional groups and build additional ring systems makes it a valuable starting material for the synthesis of molecules with intricate three-dimensional structures. Its application as a building block in diversity-oriented synthesis allows for the generation of libraries of complex and diverse spirocyclic compounds for biological screening.
Building Blocks for Polycyclic and Cage Structures
The rigid spiro[3.5]nonane framework serves as an excellent starting point for the construction of intricate polycyclic and cage-like molecules. The bromomethyl group can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of additional rings onto the core structure.
Intramolecular alkylation reactions are a plausible strategy for forging new cyclic systems. For instance, nucleophilic centers introduced elsewhere on the spirocyclic scaffold could displace the bromide ion, leading to the formation of bridged or fused ring systems. The stereochemistry of the spiro center would play a crucial role in directing the outcome of such cyclizations, potentially allowing for the diastereoselective synthesis of complex polycycles.
Furthermore, this compound could be employed in cycloaddition reactions. Conversion of the bromomethyl group to a reactive diene or dienophile would open avenues for [4+2] or [2+2] cycloadditions, thereby constructing polycyclic systems with a high degree of stereochemical control.
Incorporation into Macrocyclic Systems
The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The bifunctional nature of derivatives of this compound makes it a candidate for such synthetic strategies.
One potential approach involves the conversion of the bromomethyl group into a longer chain bearing a terminal nucleophile. This tethered nucleophile could then undergo an intramolecular substitution reaction, displacing a suitable leaving group on another part of the molecule to form a large ring. The spirocyclic unit would impart a degree of conformational rigidity to the resulting macrocycle, which can be advantageous for applications in host-guest chemistry or as mimics of biological systems.
Alternatively, the bromomethyl group can be used to link two pre-organized molecular fragments in a macrocyclization step. Ring-closing metathesis (RCM) is another powerful tool that could be utilized. Functionalization of the bromomethyl group with a terminal alkene, followed by reaction with another alkene-containing fragment in the presence of a suitable catalyst, could efficiently yield macrocyclic structures incorporating the spiro[3.5]nonane motif.
Development of Novel Spirocyclic Scaffolds
Beyond its use as a building block for larger structures, this compound itself can be the foundation for the development of novel spirocyclic scaffolds with diverse functionalities. The reactivity of the bromomethyl group allows for the introduction of a wide array of chemical moieties, leading to libraries of new spirocyclic compounds.
Nucleophilic substitution reactions are the most direct method for derivatization. A variety of nucleophiles, including amines, thiols, azides, and carboxylates, can be used to displace the bromide, yielding a range of functionalized spirocycles. These new compounds could possess interesting biological activities or serve as ligands for metal catalysts.
The table below illustrates potential derivatization reactions of this compound.
| Reagent/Reaction Type | Product Functional Group | Potential Application of Product |
| Sodium Azide (NaN₃) | Azidomethyl | Precursor for amines via reduction, click chemistry |
| Potassium Cyanide (KCN) | Cyanomethyl | Precursor for carboxylic acids, amides, amines |
| Sodium Thiophenolate (NaSPh) | Phenylthiomethyl | Introduction of aromatic and sulfur moieties |
| Grignard Reagents (RMgBr) | Alkylated product | Carbon-carbon bond formation, chain extension |
| Lithium Aluminum Hydride (LiAlH₄) | Methyl | Reduction of the bromomethyl group |
Furthermore, the oxane ring itself can be a target for modification. Ring-opening reactions under specific conditions could lead to linear structures with preserved stereochemical information from the spirocyclic precursor, providing access to a different class of acyclic but stereochemically rich building blocks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(Bromomethyl)-5-oxaspiro[3.5]nonane, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation of a spirocyclic precursor. For example, analogous iodomethyl derivatives are synthesized via reaction of cyclobutane derivatives with iodomethane under magnetic stirring and controlled heating (60–80°C) . For the bromo analog, substituting iodomethane with bromomethane and optimizing stoichiometry (e.g., 1.2–1.5 equivalents) can introduce the bromomethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield improvements (>70%) are achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent nucleophilic substitution side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR : ¹H NMR will show distinct signals for the bromomethyl group (δ ~3.4–3.6 ppm, CH₂Br) and spirocyclic protons (δ ~1.5–2.5 ppm, multiplet for nonane backbone). ¹³C NMR confirms the quaternary spiro carbon (δ ~70–80 ppm) and CH₂Br (δ ~30 ppm) .
- IR : Peaks at ~550–600 cm⁻¹ (C-Br stretch) and ~1120 cm⁻¹ (C-O-C in oxaspiro ring) validate functional groups.
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ and isotope patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Collision Cross Section (CCS) : Ion mobility spectrometry (IMS) can predict CCS values (e.g., ~136–142 Ų for [M+H]⁺), aiding structural confirmation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological interactions of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for C-Br to assess susceptibility to nucleophilic substitution. For example, BDE values <70 kcal/mol suggest high reactivity toward amines or thiols in drug-conjugation studies.
- Molecular Docking : Use spirocyclic scaffolds as sigma receptor (S1R/S2R) ligands. Docking into S1R crystal structures (e.g., PDB: 5HK1) can predict binding modes. Analogous diazaspiro derivatives show hydrogen bonding with Glu172 and hydrophobic interactions with Trp residues .
- MD Simulations : Simulate solvation effects to evaluate stability in aqueous vs. lipid environments, critical for blood-brain barrier permeability in CNS drug design.
Q. What strategies resolve contradictions between binding affinity and functional activity in spirocyclic compounds like this compound?
- Methodology :
- In Vitro Functional Assays : For receptor ligands, measure intracellular Ca²⁺ flux or cAMP modulation to assess functional antagonism/agonism. Compounds with high S1R affinity but low efficacy may require structural tweaks (e.g., replacing bromomethyl with carboxamide to enhance hydrogen bonding) .
- Structural-Activity Relationship (SAR) : Compare derivatives with varied substituents. For example, 2,7-diazaspiro[3.5]nonane analogs showed divergent functional profiles despite similar Ki values, highlighting the role of substituent electronics .
- Orthogonal Validation : Cross-validate binding data using radioligand displacement (e.g., [³H]DTG for S1R) and surface plasmon resonance (SPR) to rule out assay artifacts.
Q. How can researchers optimize experimental design to study the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with phenylboronic acid) via HPLC to determine rate constants. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C.
- Leaving Group Analysis : Compare reactivity with iodomethyl analogs. Bromo derivatives generally exhibit slower kinetics but better stability, enabling controlled stepwise functionalization .
- Byproduct Mitigation : Add phase-transfer catalysts (e.g., TBAB) to suppress hydrolysis of the bromomethyl group in aqueous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
